molecular formula C24H19NO5 B2748354 Ethyl 3-(3-phenoxybenzamido)benzofuran-2-carboxylate CAS No. 477501-38-5

Ethyl 3-(3-phenoxybenzamido)benzofuran-2-carboxylate

Cat. No. B2748354
CAS RN: 477501-38-5
M. Wt: 401.418
InChI Key: KWJXZKIBICJURU-UHFFFAOYSA-N
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Description

Ethyl 3-(3-phenoxybenzamido)benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .


Synthesis Analysis

Benzofuran-3-carboxylate esters, which this compound is a part of, can be synthesized through various methods . One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular formula of this compound is C24H19NO5. The molecular weight is 401.418.


Chemical Reactions Analysis

The construction of two fused rings from nonaromatic precursors is a difficult task in heterocyclic chemistry . A series of 2-substituted benzofuran-3-carboxylate esters can be obtained from acrolein dimer and 1,3-dicarboxylic compounds . The proposed reaction mechanism includes a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .

Scientific Research Applications

Synthesis and Chemical Properties

Benzofuran compounds, including Ethyl 3-(3-phenoxybenzamido)benzofuran-2-carboxylate, are subjects of interest due to their versatile chemical properties, which make them suitable for the synthesis of complex organic molecules. For instance, Gao et al. (2011) described a facile and inexpensive synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing the potential of benzofuran derivatives in synthesizing complex organic structures (Gao et al., 2011). Similarly, Pergomet et al. (2017) reported the first total synthesis of a 2-isopropyliden-2H-benzofuran-3-one derivative, highlighting the synthetic utility of benzofuran derivatives in organic chemistry (Pergomet et al., 2017).

Antimicrobial Screening

Kumari et al. (2019) explored the antimicrobial potential of benzofuran aryl ureas and carbamates, demonstrating the biological relevance of benzofuran derivatives. This study suggests that this compound could have potential antimicrobial applications, given the structural similarity (Kumari et al., 2019).

Pharmaceutical Applications

The research by Murphy et al. (1990) on iodobenzamide analogues, including benzofuran derivatives, as potential D-2 dopamine receptor imaging agents in the CNS, indicates the pharmacological importance of benzofuran derivatives. These findings underscore the potential of this compound in developing new pharmaceutical agents (Murphy et al., 1990).

Catalytic and Environmental Applications

Romero et al. (2009) studied the transformation of benzofuran and its derivatives over a sulfided NiMoP/Al2O3 catalyst, highlighting the role of benzofuran compounds in catalytic processes, potentially applicable in environmental remediation (Romero et al., 2009).

properties

IUPAC Name

ethyl 3-[(3-phenoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-2-28-24(27)22-21(19-13-6-7-14-20(19)30-22)25-23(26)16-9-8-12-18(15-16)29-17-10-4-3-5-11-17/h3-15H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJXZKIBICJURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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